molecular formula C9H10N2S B2593368 2-((Methylthio)methyl)-1H-benzo[d]imidazole CAS No. 36000-20-1

2-((Methylthio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2593368
CAS No.: 36000-20-1
M. Wt: 178.25
InChI Key: ZBACAMAWTADQGO-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)-1H-benzo[d]imidazole ( 36000-20-1) is a benzimidazole derivative of significant interest in medicinal chemistry research. With the molecular formula C 9 H 10 N 2 S and a molecular weight of 178.25, it serves as a versatile synthetic intermediate . This compound is part of a novel class of 2-thiomethyl-benzimidazole derivatives specifically designed and synthesized for antibacterial screening . Research indicates that these derivatives are obtained via alkylation of key benzimidazole intermediates and have demonstrated promising in vitro antibacterial activity against strains such as Escherichia coli ATCC 25922, making this compound a valuable building block for developing new chemotherapeutic agents . The flexibility of the benzimidazole scaffold, especially substitutions at the 1 and 2 positions, is crucial for optimizing pharmacological properties. The introduction of a methylthio methyl group at the 2-position is a strategic modification to enhance biological activity . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

2-(methylsulfanylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBACAMAWTADQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with methylthiomethyl halides in the presence of a strong base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure high-quality production .

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-((methylthio)methyl)-1H-benzo[d]imidazole exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these strains suggest that some derivatives of this compound possess potent antibacterial effects, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines through mechanisms that may involve interference with cellular processes such as apoptosis and cell cycle regulation. For instance, certain derivatives have demonstrated cytotoxic effects against:

  • HeLa cells
  • MCF-7 breast cancer cells

These findings suggest a promising role for this compound in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. The introduction of substituents at specific positions on the benzimidazole ring significantly influences their pharmacological properties. For example:

  • The presence of a thiol group at the 2-position enhances antimicrobial and anticancer activities.
  • Substituents such as halides or alkyl groups can modulate the binding affinity to biological targets.

This knowledge allows researchers to design new compounds with tailored activities based on desired therapeutic outcomes .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Study on Antibacterial Activity : A series of thiomethylbenzimidazole derivatives were synthesized and tested against common bacterial strains. The study highlighted that some compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as new antibacterial agents .
  • Anticancer Evaluation : Another research effort focused on synthesizing benzimidazole-linked sulfonamide derivatives which showed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a–c): This analog introduces a methyl group at the 1-position and a methylthio group at the 2-position. Synthesis involves refluxing with iodomethane and K2CO3 in DMF . In contrast, 2-((Methylthio)methyl)-1H-benzo[d]imidazole lacks the 1-methyl group, which may improve receptor compatibility.
  • 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36): Chlorine substituents at the 5-position enhance antimicrobial activity (MIC <3.90 μM against Candida), likely due to electron-withdrawing effects that increase electrophilicity . The methylthio-methyl group in the target compound is less electronegative, suggesting divergent biological profiles.

Heterocyclic Modifications

  • Triazole-Linked Benzimidazoles (8, 9a–e) :
    Compounds like 2-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1H-benzo[d]imidazole incorporate triazole moieties, enabling click chemistry applications and improved solubility . These derivatives exhibit enhanced anticancer and antimicrobial activities compared to simpler analogs, highlighting the role of extended conjugation .

  • 2-(Thiophen-2-yl)-1H-benzo[d]imidazole (L3) :
    Thiophene-substituted analogs show promise in anti-SARS-CoV-2 studies due to aromatic stacking interactions. The methylthio-methyl group, being aliphatic, may reduce π-π interactions but improve membrane permeability .

Physicochemical Properties

  • Lipophilicity : The methylthio-methyl group increases logP compared to polar substituents (e.g., -OH or -COOH), enhancing blood-brain barrier penetration .
  • Stability : Methylthio groups are susceptible to oxidation, unlike halogen or aryl substituents, which may limit in vivo half-life .

Biological Activity

2-((Methylthio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has attracted attention due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a benzimidazole core and a methylthio substitution, contributes to its pharmacological potential.

The molecular formula for this compound is C10H12N2S. Its structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound has been shown to inhibit the growth of:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans
  • Mycobacterium smegmatis

The minimum inhibitory concentration (MIC) values for these pathogens indicate potent activity, with some derivatives showing MIC values lower than 1 µg/mL against S. aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)Reference
Staphylococcus aureus< 1
Escherichia coli5
Candida albicans3.9
Mycobacterium smegmatis3.9

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • HCT-116 (colorectal cancer)

The compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of approximately 5 µM against MCF-7 cells .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-75
HepG210
HCT-1168

The mechanism by which this compound exerts its biological effects involves interference with cellular processes. In anticancer studies, it was found to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazoles, including the methylthio variant, significantly inhibited biofilm formation in S. aureus, indicating potential for treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that treatment with the compound led to G2/M cell cycle arrest in MCF-7 cells, suggesting a targeted approach to halt cancer progression .

Chemical Reactions Analysis

Azide Formation and Cycloaddition Reactions

Intermediate 2 reacts with sodium azide in ethanol to form 2-azido-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)ethanone (3 ), which undergoes 1,3-dipolar cycloaddition with α,β-unsaturated carbonyl compounds (e.g., chalcones) to yield triazole derivatives (4a–e ) :

Entryα,β-Unsaturated CarbonylReaction Time (h)Yield (%)
4aCinnamaldehyde2472
4bMethyl vinyl ketone2468
4cAcrylonitrile2465

Mechanistic Insight : The Cu(I)-catalyzed click reaction proceeds via formation of a copper acetylide intermediate, followed by six-membered metallacycle formation and cyclization .

Pyrazole Derivatives

Reaction of hydrazine derivatives with intermediate 6 (derived from coupling with acetylacetone) yields pyrazole derivatives (7a–e ) under reflux conditions :

CompoundR GroupYield (%)
7aPhenyl70
7b4-Cl-C₆H₄75
7c4-OCH₃-C₆H₄68

Thiadiazole Derivatives

Treatment with CS₂/KOH generates 5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol (8 ) in 70% yield .

N-Alkylation Reactions

Alkylation with ethyl or benzyl halides (e.g., ethyl chloride, benzyl bromide) in DMF/K₂CO₃ produces N-substituted derivatives (7a–n ) with moderate-to-high yields :

SubstrateAlkylating AgentProductYield (%)
5aCH₃CH₂Cl7a82
5bC₆H₅CH₂Br7b78

Key Observation : Electron-withdrawing substituents on the benzyl group enhance reaction rates due to increased electrophilicity .

Diazonium Salt Coupling

Diazotization of 5 (derived from p-phenylenediamine) followed by coupling with acetylacetone yields azo-linked derivatives (6 ), which are further functionalized with hydrazines to form pyrazoles .

Antimicrobial Activity of Derivatives

Select derivatives exhibit notable bioactivity:

  • Triazole derivatives (4a–e ) show 78–90% inhibition against COX-2 enzymes .

  • Pyrazole analogs (7a–e ) demonstrate IC₅₀ values of 146–181 µM in antioxidant assays .

Q & A

Q. How can tautomerism in benzimidazole derivatives complicate spectral interpretation, and what strategies mitigate this?

  • Methodological Answer : Tautomeric mixtures (e.g., Compound 2a/2a’ in ) produce split NMR peaks. Variable Temperature (VT) NMR or deuterated solvents (DMSO-d₆) stabilize dominant tautomers. DFT calculations predict tautomer stability, guiding spectral assignments .

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